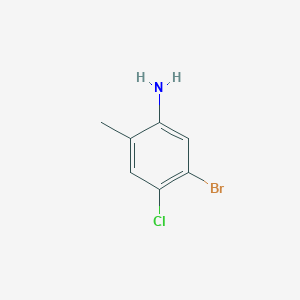

5-Bromo-4-chloro-2-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBHOPYATVVLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674300 | |

| Record name | 5-Bromo-4-chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126367-88-1 | |

| Record name | 5-Bromo-4-chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-5-chloro-2-methylaniline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry and drug discovery, halogenated anilines stand out as versatile and highly valuable building blocks. Their unique electronic properties and reactivity patterns allow for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 4-Bromo-5-chloro-2-methylaniline (CAS Number: 30273-47-3), a dihalogenated aniline with significant potential in various industrial and research applications. While the initial query referenced 5-Bromo-4-chloro-2-methylaniline, extensive database searches have confirmed the correct IUPAC nomenclature for the compound with CAS number 30273-47-3 to be 4-Bromo-5-chloro-2-methylaniline.[1][2] This document will delve into its chemical properties, provide a detailed synthesis protocol, outline methods for its analytical characterization, and explore its current and potential applications, particularly in the realms of specialty chemicals and pharmaceutical development.

Table of Contents

-

Chemical Identity and Physicochemical Properties

-

Synthesis of 4-Bromo-5-chloro-2-methylaniline: A Step-by-Step Protocol

-

Analytical Characterization

-

Safety, Handling, and Storage

-

Applications in Industry and Research

-

References

Chemical Identity and Physicochemical Properties

4-Bromo-5-chloro-2-methylaniline is a solid, typically appearing as a white to yellow or brown powder.[2] Its structure features a benzene ring substituted with a bromine atom, a chlorine atom, a methyl group, and an amino group, leading to a unique combination of steric and electronic properties that influence its reactivity.

| Property | Value | Source |

| CAS Number | 30273-47-3 | [1][2] |

| Molecular Formula | C₇H₇BrClN | [1] |

| Molecular Weight | 220.49 g/mol | [1] |

| IUPAC Name | 4-Bromo-5-chloro-2-methylaniline | [1] |

| Synonyms | 4-bromo-5-chloro-2-methylphenylamine | [2] |

| Appearance | White to Yellow to Gray to Brown Solid | [2] |

| Purity | ≥97% | [2] |

Synthesis of 4-Bromo-5-chloro-2-methylaniline: A Step-by-Step Protocol

The synthesis of 4-Bromo-5-chloro-2-methylaniline can be approached through a multi-step process starting from a readily available precursor. The following protocol is a scientifically sound adaptation based on established methods for the synthesis of similar halogenated anilines.[3]

Workflow for the Synthesis of 4-Bromo-5-chloro-2-methylaniline

Caption: A four-step synthetic workflow for 4-Bromo-5-chloro-2-methylaniline.

Experimental Protocol

Step 1: Synthesis of N-(2-methylphenyl)acetamide (Acetylation)

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylaniline in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry to obtain N-(2-methylphenyl)acetamide.

Step 2: Synthesis of N-(4-bromo-2-methylphenyl)acetamide (Bromination)

-

Dissolve the N-(2-methylphenyl)acetamide from Step 1 in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid dropwise at room temperature. The amino group's activating effect is tempered by the acetyl protecting group, which directs the electrophilic aromatic substitution primarily to the para position.[4]

-

Stir the reaction mixture for 4-6 hours.

-

Pour the mixture into a solution of sodium bisulfite to quench any excess bromine.

-

Precipitate the product by adding water, then filter, wash with water, and dry.

Step 3: Synthesis of N-(4-bromo-5-chloro-2-methylphenyl)acetamide (Chlorination)

-

Suspend N-(4-bromo-2-methylphenyl)acetamide in a suitable solvent such as chloroform or dichloromethane.

-

Add sulfuryl chloride dropwise at room temperature. The ortho,para-directing nature of the acetamido and methyl groups, along with the deactivating effect of the bromine, will favor chlorination at the 5-position.

-

Stir the reaction at room temperature until completion, monitored by TLC.

-

Carefully quench the reaction with water.

-

Separate the organic layer, wash with sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

Step 4: Synthesis of 4-Bromo-5-chloro-2-methylaniline (Hydrolysis)

-

To the crude N-(4-bromo-5-chloro-2-methylphenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux the mixture for 2-4 hours to hydrolyze the amide.[3]

-

After cooling, neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the free amine.

-

Filter the solid, wash thoroughly with water, and dry to obtain 4-Bromo-5-chloro-2-methylaniline.

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 4-Bromo-5-chloro-2-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The aromatic region will display two singlets or two doublets with very small coupling constants, corresponding to the protons at the 3- and 6-positions of the benzene ring. The methyl group will appear as a singlet, and the amine protons will also likely be a broad singlet, the chemical shift of which can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents, with the carbons bonded to the halogens and the amino group showing characteristic shifts.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak [M]⁺. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic pattern of peaks at M, M+2, and M+4.[5] The fragmentation pattern will likely involve the loss of the halogen atoms and cleavage of the methyl group.[6]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[7]

-

C-H stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=C stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-N stretching: This will be observed in the 1250-1350 cm⁻¹ range.

-

C-Br and C-Cl stretching: These will be found in the fingerprint region, typically below 800 cm⁻¹.[7]

Safety, Handling, and Storage

4-Bromo-5-chloro-2-methylaniline is classified as an irritant.[2] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[2] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[2]

Applications in Industry and Research

Intermediate in Dyes and Pigments

The primary industrial application of 4-Bromo-5-chloro-2-methylaniline is as a key intermediate in the synthesis of a variety of dyes and pigments.[8] The presence of the halogen atoms and the amino group provides reactive sites for further chemical modifications, allowing for the creation of chromophores with specific color properties and enhanced stability.[8]

Building Block in Organic Synthesis

In a broader context, 4-Bromo-5-chloro-2-methylaniline is a valuable building block for organic synthesis. The differential reactivity of the bromine and chlorine atoms, along with the nucleophilicity of the amino group, allows for selective transformations. For instance, the bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. The amino group can be diazotized and subsequently replaced by a wide range of functional groups.

Potential in Drug Discovery and Medicinal Chemistry

Halogenated aromatic compounds are of significant interest in drug discovery. The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While there are no specific drugs currently reported to be synthesized directly from 4-Bromo-5-chloro-2-methylaniline, its structural motif makes it an attractive starting point for the synthesis of novel pharmaceutical agents.

The dihalogenated aniline core can be elaborated to generate libraries of compounds for screening against various therapeutic targets. For example, it could serve as a scaffold for the development of kinase inhibitors, GPCR modulators, or other classes of therapeutic agents where a substituted aniline is a key pharmacophore.

Conclusion

4-Bromo-5-chloro-2-methylaniline is a valuable and versatile chemical intermediate with established applications in the dye and pigment industry and significant potential in organic synthesis and drug discovery. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists looking to utilize this compound in their work. This technical guide provides a solid foundation of knowledge to enable the safe and effective use of 4-Bromo-5-chloro-2-methylaniline in a variety of scientific endeavors.

References

[9] New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

[10] Supporting Information. (n.d.). [Details of a relevant study].

[8] NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 27). 4-Bromo-5-chloro-2-methylaniline: A Key Intermediate for Dyes, Pigments, and Specialty Chemicals. Retrieved from [Link]

[3] Google Patents. (2014, May 14). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. Retrieved from

[1] PubChem. (n.d.). 4-Bromo-5-chloro-2-methylaniline. Retrieved from [Link]

[11] Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). [Source of the study].

[12] Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (n.d.). [Source of the article].

[13] Metin, T. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

[14] Mass Spectrometry: Fragmentation. (n.d.). [Source of the information].

[15] ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

[16] Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

[7] ResearchGate. (2025, August 8). Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. Retrieved from [Link]

[4] Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

[6] Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

[17] ResearchGate. (n.d.). Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Retrieved from [Link]

University of Calgary. (n.d.). Ch 8 : Nucleophilc Substitution answers. Retrieved from [Link]

[18] PubChem. (n.d.). 4-Bromo-5-chloro-2-fluoroaniline. Retrieved from [Link]

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

[19] PubChem. (n.d.). 4-Bromo-5-chloro-2-iodoaniline. Retrieved from [Link]

[20] ResearchGate. (n.d.). 4-Bromo-2-chloroaniline. Retrieved from [Link]

[5] Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

Sources

- 1. 4-Bromo-5-chloro-2-methylaniline | C7H7BrClN | CID 7172026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-5-chloro-2-methylaniline | 30273-47-3 [sigmaaldrich.com]

- 3. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. rsc.org [rsc.org]

- 10. 4-Chloro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. nbinno.com [nbinno.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. researchgate.net [researchgate.net]

- 16. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. 4-Bromo-5-chloro-2-fluoroaniline | C6H4BrClFN | CID 14129196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 4-Bromo-5-chloro-2-iodoaniline | C6H4BrClIN | CID 73554362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-chloro-2-methylaniline

Introduction

Halogenated anilines are a cornerstone class of chemical intermediates, prized for their versatility in the synthesis of complex organic molecules. Their structural framework, featuring an amine group on a benzene ring substituted with various halogens, provides multiple reactive sites for building molecular complexity. These compounds are particularly crucial in the fields of medicinal chemistry and materials science, where they serve as foundational building blocks for active pharmaceutical ingredients (APIs) and specialized polymers.

This guide provides an in-depth examination of the physicochemical properties of 4-Bromo-5-chloro-2-methylaniline. A thorough understanding of these characteristics—from molecular structure and solubility to spectroscopic behavior and acidity—is paramount for researchers and drug development professionals. These properties fundamentally govern the compound's reactivity, bioavailability, formulation feasibility, and analytical characterization, thereby dictating its utility and successful application in research and development.

Molecular Identity and Structure

The precise identification of a chemical entity is the bedrock of scientific reproducibility. The following table summarizes the key identifiers for 4-Bromo-5-chloro-2-methylaniline.[1][2]

| Identifier | Value |

| IUPAC Name | 4-bromo-5-chloro-2-methylaniline[1] |

| CAS Number | 30273-47-3[1][2] |

| Molecular Formula | C₇H₇BrClN[1][2] |

| Molecular Weight | 220.49 g/mol [1] |

| Canonical SMILES | CC1=CC(=C(C=C1N)Cl)Br[1] |

| InChI | InChI=1S/C7H7BrClN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3[1] |

| InChIKey | VMYZAFFWRFOHME-UHFFFAOYSA-N[1] |

Core Physicochemical Properties

The physical and chemical properties of an intermediate directly influence its handling, reaction conditions, and its fate in biological systems. The data presented below, combining experimental and predicted values, offers a comprehensive profile of 4-Bromo-5-chloro-2-methylaniline.

| Property | Value | Significance in Research & Development |

| Appearance | White to Yellow to Gray to Brown Solid | Provides a primary indicator of material purity and stability. |

| Melting Point | 98-101 °C[3] | A sharp melting range is a key indicator of high purity. It also defines the upper-temperature limit for solid-state handling and storage. |

| Boiling Point | 292.0 ± 35.0 °C (Predicted)[3] | Useful for purification by distillation (if thermally stable) and for setting conditions in high-temperature reactions. |

| Density | 1.619 ± 0.06 g/cm³ (Predicted)[3] | Important for process scale-up calculations, including reactor volume and solvent requirements. |

| Water Solubility | Low (Predicted) | As a largely nonpolar molecule, low aqueous solubility is expected. This impacts its behavior in biological assays and is a critical parameter for formulation development. |

| LogP (XLogP3) | 2.9[1] | The octanol-water partition coefficient indicates moderate lipophilicity, suggesting potential for good membrane permeability but also a risk of poor aqueous solubility. This is a key parameter in early drug discovery for predicting ADME properties. |

| pKa (Conjugate Acid) | 2.69 ± 0.10 (Predicted)[3] | The basicity of the aniline nitrogen is low due to the electron-withdrawing effects of the halogens. This pKa value is critical for selecting appropriate reaction conditions (e.g., acid catalysts, protection strategies) and for predicting the compound's ionization state at physiological pH. |

Spectroscopic Profile (Anticipated)

While specific spectra for 4-Bromo-5-chloro-2-methylaniline are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple.

-

Aromatic Protons: Two singlets are anticipated in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the protons at C3 and C6.

-

Methyl Protons: A singlet integrating to three protons will appear in the aliphatic region (approx. 2.0-2.5 ppm).

-

Amine Protons: A broad singlet for the two NH₂ protons will be present, with a chemical shift that can vary depending on solvent and concentration (typically 3.5-4.5 ppm).

-

-

¹³C NMR Spectroscopy : The spectrum will show seven distinct carbon signals. The carbons attached to the electronegative bromine, chlorine, and nitrogen atoms will be shifted downfield. Aromatic carbons will appear in the 110-150 ppm range, while the methyl carbon will be upfield (approx. 15-20 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum provides key functional group information.

-

N-H Stretch: A characteristic pair of medium-intensity peaks between 3300 and 3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, with aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching will produce several peaks in the 1450-1600 cm⁻¹ region.

-

C-Br/C-Cl Stretch: Strong absorptions in the fingerprint region (below 1000 cm⁻¹) corresponding to the carbon-halogen bonds.

-

-

Mass Spectrometry (MS) : The mass spectrum is highly characteristic due to the presence of two halogens. The molecular ion (M⁺) peak will exhibit a unique isotopic cluster pattern resulting from the natural abundances of ⁷⁹Br/⁸¹Br (approx. 1:1 ratio) and ³⁵Cl/³⁷Cl (approx. 3:1 ratio). This results in a distinctive M, M+2, and M+4 pattern that is definitive for the compound's elemental composition.

Experimental Methodologies for Property Determination

The accurate determination of physicochemical properties relies on standardized, validated protocols. The following section details field-proven methodologies for key analytical assessments.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the industry standard for assessing the purity of non-volatile organic compounds.[4] A reverse-phase method is chosen due to the moderate polarity of the analyte, providing excellent separation from potential nonpolar or polar impurities.[5] UV detection is effective because the aromatic ring provides strong chromophores.[6]

Methodology:

-

System Preparation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A), both containing 0.1% formic acid to ensure protonation of the analyte for better peak shape.

-

Gradient Elution: A typical gradient might run from 30% B to 95% B over 15 minutes. This ensures that impurities with a wide range of polarities are eluted and resolved.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C to ensure reproducible retention times.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of 4-Bromo-5-chloro-2-methylaniline and dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Analysis: Inject 5-10 µL of the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.[7]

Caption: High-level workflow for HPLC purity analysis.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[8] It ensures that the solvent is fully saturated with the compound, providing a true measure of its maximum solubility under specific conditions (pH, temperature), which is critical for preclinical development.[9]

Methodology:

-

Media Preparation: Prepare relevant aqueous buffers, such as phosphate-buffered saline (PBS) at pH 7.4, and buffers at pH 1.2 and 6.8 to simulate gastrointestinal conditions.[9]

-

Sample Addition: Add an excess amount of solid 4-Bromo-5-chloro-2-methylaniline to a glass vial containing a known volume (e.g., 2 mL) of the prepared buffer. The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for at least 24-48 hours to ensure equilibrium is reached.[8]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter that has low compound binding (e.g., PVDF) to remove any remaining microparticulates.

-

Quantification: Dilute the filtered sample with a suitable organic solvent (e.g., Acetonitrile) and quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol 3: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a direct and reliable method for determining the pKa of ionizable compounds.[10][11] By monitoring the pH change of a solution of the amine's conjugate acid as a base is added, the half-equivalence point can be determined, which corresponds to the pKa. Because this compound is poorly water-soluble, a mixed-solvent system is required.[12]

Methodology:

-

Sample Preparation: Accurately weigh a precise amount of 4-Bromo-5-chloro-2-methylaniline and dissolve it in a mixed solvent system (e.g., 50% ethanol-water) to a known concentration (e.g., 0.01 M).

-

Acidification: Add a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) to fully protonate the aniline, forming the anilinium salt.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25 °C). Use a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the anilinium salt has been neutralized (the half-equivalence point), which can be found at the midpoint of the steepest part of the titration curve or by analyzing the first derivative of the curve.

Applications and Relevance in Drug Development

4-Bromo-5-chloro-2-methylaniline is a valuable synthon due to its trifunctional nature. The distinct reactivity of its functional groups can be exploited for sequential, regioselective modifications:

-

The Amine Group (-NH₂): Can be readily acylated, alkylated, or used to form heterocycles. Its basicity, while weak, is sufficient for many standard transformations.

-

The Bromo Group (-Br): Serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, enabling the facile introduction of new carbon-carbon or carbon-nitrogen bonds.

-

The Aromatic Ring: The existing substituents direct further electrophilic aromatic substitution, allowing for the introduction of additional functional groups if required.

This multi-faceted reactivity makes such compounds key intermediates in the synthesis of complex pharmaceutical agents, where precise control over molecular architecture is essential.[13]

Conclusion

4-Bromo-5-chloro-2-methylaniline is a well-defined chemical intermediate with a distinct set of physicochemical properties. Its moderate lipophilicity, low basicity, and solid physical state are defining characteristics for any scientist or researcher utilizing this compound. The presence of multiple, orthogonally reactive functional groups—the amine and the bromine atom—renders it a highly versatile building block for complex organic synthesis. The experimental protocols and data provided in this guide serve as a comprehensive resource for its effective analysis, handling, and application in demanding research environments like pharmaceutical development.

References

- BenchChem. (2025). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.

- Lores, E.M., Bristol, D.W., & Moseman, R.F. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection.

-

Lores, E.M., Bristol, D.W., & Moseman, R.F. (n.d.). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Oxford Academic. Retrieved from [Link]

-

Eugene-Osoikhia, T. T., Taiwo, O. T., & Adegbemigun, A. (n.d.). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. Retrieved from [Link]

-

AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

-

DTIC. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

-

(n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

- BenchChem. (2025). Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS.

- Eugene-Osoikhia, T. T., et al. (2021). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. African Journal of Pure and Applied Sciences, 2(1), 22-29.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Chemical Purity: The Importance of Assays and Quality Control. Retrieved from [Link]

- Lores, E. M., Meekins, F. C., & Moseman, R. F. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector.

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-5-chloro-2-methylaniline. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE | CAS No:627871-16-3. Retrieved from [Link]

- Liu, D.Q., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 360-371.

-

Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]

-

Environmental Science & Technology. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-chloro-4-methylaniline. Retrieved from [Link]

-

(n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

-

Chromatography Online. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]

-

Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]

-

Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-2-chloro-6-methylaniline. Retrieved from [Link]

Sources

- 1. 4-Bromo-5-chloro-2-methylaniline | C7H7BrClN | CID 7172026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-5-chloro-2-methylaniline, CasNo.30273-47-3 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 3. 30273-47-3 CAS MSDS (4-Bromo-5-chloro-2-methylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. moravek.com [moravek.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. who.int [who.int]

- 10. researchgate.net [researchgate.net]

- 11. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. ossila.com [ossila.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide details a robust and reliable synthetic pathway for the preparation of 5-Bromo-4-chloro-2-methylaniline, a key intermediate in the development of various pharmaceuticals and specialty chemicals. This document provides not only a step-by-step experimental protocol but also delves into the underlying chemical principles that govern the reaction sequence, ensuring a thorough understanding for researchers and process chemists. The synthesis is presented as a three-step process commencing from the readily available 4-chloro-2-methylaniline, involving protection of the amino group, regioselective bromination, and subsequent deprotection.

Introduction: The Significance of this compound

This compound is a halogenated aniline derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern provides a versatile scaffold for the synthesis of complex molecules with tailored biological activities and material properties. The presence of bromine, chlorine, and methyl groups on the aniline ring offers multiple points for further chemical modification, making it a valuable building block in the design and synthesis of novel compounds.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is strategically designed as a three-step sequence to ensure high yield and purity of the final product. The pathway begins with the protection of the highly reactive amino group of 4-chloro-2-methylaniline via acetylation. This is a crucial step to control the subsequent electrophilic aromatic substitution and prevent unwanted side reactions. The second step involves the regioselective bromination of the protected intermediate, N-(4-chloro-2-methylphenyl)acetamide. The final step is the hydrolysis of the resulting bromo-amide to yield the target molecule.

Diagram of the Overall Synthetic Workflow:

Caption: A three-step synthetic workflow for this compound.

Detailed Synthesis Protocol

Step 1: Acetylation of 4-chloro-2-methylaniline

Principle: The amino group of 4-chloro-2-methylaniline is a strong activating group in electrophilic aromatic substitution, which can lead to multiple substitutions and oxidation by the brominating agent. To circumvent this, the amino group is reversibly protected as an acetamide. The resulting N-(4-chloro-2-methylphenyl)acetamide is less activated, allowing for more controlled subsequent reactions.[1][2]

Experimental Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 14.16 g (0.1 mol) of 4-chloro-2-methylaniline in 100 mL of glacial acetic acid.

-

To this solution, slowly add 12.25 g (0.12 mol) of acetic anhydride with continuous stirring.

-

Heat the reaction mixture to 50-60°C and maintain this temperature for 1 hour.

-

After the reaction is complete (monitored by TLC), pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

-

The white precipitate of N-(4-chloro-2-methylphenyl)acetamide will form.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the product in a vacuum oven at 60-70°C.

Data Summary Table:

| Reagent/Product | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-chloro-2-methylaniline | 141.60 | 14.16 g | 0.1 |

| Acetic Anhydride | 102.09 | 12.25 g | 0.12 |

| N-(4-chloro-2-methylphenyl)acetamide | 183.64 | ~17.5 g (Expected) | ~0.095 |

Step 2: Regioselective Bromination of N-(4-chloro-2-methylphenyl)acetamide

Principle: The bromination of N-(4-chloro-2-methylphenyl)acetamide is an electrophilic aromatic substitution reaction. The acetamido group is a strong ortho-, para-director, and the methyl group is also an ortho-, para-director. The chloro group is a deactivating ortho-, para-director. The position of bromination is determined by the cumulative directing effects of these substituents. The most activated position, ortho to the strongly activating acetamido group and para to the methyl group, is the C-5 position, leading to the desired product.[3][4]

Experimental Protocol:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 18.36 g (0.1 mol) of N-(4-chloro-2-methylphenyl)acetamide in 150 mL of glacial acetic acid.

-

Cool the solution to 10-15°C in an ice bath.

-

In the dropping funnel, prepare a solution of 16.0 g (0.1 mol) of bromine in 25 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred acetamide solution over a period of 30-45 minutes, maintaining the temperature below 20°C.

-

After the addition is complete, continue stirring at room temperature for an additional 2 hours.

-

Pour the reaction mixture into 800 mL of cold water.

-

Add a saturated solution of sodium bisulfite to quench any unreacted bromine (the reddish-brown color will disappear).

-

The solid N-(5-bromo-4-chloro-2-methylphenyl)acetamide will precipitate.

-

Collect the product by filtration, wash with copious amounts of water, and dry.

Data Summary Table:

| Reagent/Product | Molecular Weight ( g/mol ) | Quantity | Moles |

| N-(4-chloro-2-methylphenyl)acetamide | 183.64 | 18.36 g | 0.1 |

| Bromine | 159.81 | 16.0 g | 0.1 |

| N-(5-bromo-4-chloro-2-methylphenyl)acetamide | 262.53 | ~25 g (Expected) | ~0.095 |

Step 3: Hydrolysis of N-(5-bromo-4-chloro-2-methylphenyl)acetamide

Principle: The final step is the deprotection of the amino group. This is achieved by the acid-catalyzed hydrolysis of the acetamide. Under acidic conditions, the amide linkage is cleaved to regenerate the free amine and acetic acid.[5][6]

Experimental Protocol:

-

In a 500 mL round-bottom flask fitted with a reflux condenser, place 26.25 g (0.1 mol) of N-(5-bromo-4-chloro-2-methylphenyl)acetamide.

-

Add 100 mL of 70% (v/v) sulfuric acid.

-

Heat the mixture to reflux (approximately 120-130°C) and maintain for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution with constant cooling and stirring, until the pH is basic (pH 8-9).

-

The crude this compound will precipitate as a solid.

-

Collect the solid by filtration and wash it with water.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.

Data Summary Table:

| Reagent/Product | Molecular Weight ( g/mol ) | Quantity | Moles |

| N-(5-bromo-4-chloro-2-methylphenyl)acetamide | 262.53 | 26.25 g | 0.1 |

| Sulfuric Acid (70%) | - | 100 mL | - |

| This compound | 220.49 | ~20 g (Expected) | ~0.09 |

Diagram of the Chemical Reaction Pathway:

Caption: The three-step chemical reaction scheme for the synthesis of this compound.

Conclusion

The synthetic pathway detailed in this guide provides a clear and efficient method for the preparation of this compound. By employing a protection-bromination-deprotection strategy, this approach ensures high regioselectivity and good overall yields. The provided experimental protocols are based on established chemical principles and are designed to be reproducible in a standard laboratory setting. This guide serves as a valuable resource for chemists engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

-

Praveen, P. N., et al. (2012). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o519. [Link]

-

Moodie, R. B., & Thomas, P. N. (1975). Acid catalysed hydrolysis of substituted acetanilides. Part II. Journal of the Chemical Society, Perkin Transactions 2, (8), 751-756. [Link]

-

Gupta, R., & Lata. (2012). AN ECONOMICAL AND ECOFRIENDLY REGIOSELECTIVE BROMINATION OF ACETANILIDES USING POTASSIUM BROMIDE AND CERIC AMMONIUM NITRATE IN POLYETHYLENE GLYCOL. Hetero Letters, 2(3), 297-300. [Link]

-

Chegg.com. (2021). Solved ELECTROPHILIC AROMATIC SUBSTITUTION Regioselective. [Link]

-

Wang, L., et al. (2014). A facile and efficient regioselective synthesis of anilines and β-dibrominated acetanilides from β-ketobutyanilides. Organic Chemistry: An Indian Journal, 10(1), 23-28. [Link]

-

Barnett, J. W., & O'Connor, C. J. (1972). Acid-catalysed hydrolysis of substituted acetanilides. Journal of the Chemical Society, Perkin Transactions 2, (15), 2378-2381. [Link]

-

Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. [Link]

- Google Patents. (2013). CN102993023A - Preparation method of mono-substituted para-chloroaniline.

-

Moodie, R. B., & Richards, K. (1973). The acid-catalysed hydrolysis of acetanilide. Journal of the Chemical Society, Perkin Transactions 2, (14), 1833-1837. [Link]

-

ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

-

Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

-

Chemistry Stack Exchange. (2016). Bromination of acetanilide. [Link]

- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

PubChem. (n.d.). N-(4-Bromo-3-chloro-2-methylphenyl)acetamide. [Link]

- Google Patents. (1996).

- Google Patents. (2013).

-

Organic Syntheses. (1951). N-BROMOACETAMIDE. [Link]

- Google Patents. (2015). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.

-

The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. [Link]

-

ResearchGate. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. Acid catalysed hydrolysis of substituted acetanilides. Part II - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. study.com [study.com]

An In-depth Technical Guide to 4-Bromo-5-chloro-2-methylaniline

Introduction

4-Bromo-5-chloro-2-methylaniline, a di-halogenated aromatic amine, is a significant chemical intermediate with considerable utility in synthetic organic chemistry. While sometimes referred to by the isomeric name 5-Bromo-4-chloro-2-methylaniline, the IUPAC nomenclature designates the compound as 4-Bromo-5-chloro-2-methylaniline based on standard substitution numbering rules. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications, tailored for researchers and professionals in chemical and pharmaceutical development. As a substituted aniline, its reactivity is governed by the interplay of the activating amino and methyl groups and the deactivating, ortho-, para-directing halogen substituents, making it a versatile building block for complex molecular architectures.

Section 1: Chemical Identity and Nomenclature

Accurate identification is paramount in chemical synthesis and procurement. This section details the fundamental identifiers for 4-Bromo-5-chloro-2-methylaniline.

IUPAC Name and Synonyms

-

IUPAC Name: 4-Bromo-5-chloro-2-methylaniline[1]

-

Common Synonyms: 4-bromo-5-chloro-o-toluidine, (4-BROMO-5-CHLORO-2-METHYLPHENYL)AMINE, BENZENAMINE, 4-BROMO-5-CHLORO-2-METHYL-[1]

Structural Representation

The structural arrangement of substituents on the aniline ring dictates the molecule's chemical behavior.

Chemical Identifiers and Properties

Quantitative data and standardized identifiers are consolidated in the table below for ease of reference.

| Identifier | Value | Source |

| CAS Number | 30273-47-3 | [1][2][3] |

| Molecular Formula | C₇H₇BrClN | [1][4] |

| Molecular Weight | 220.49 g/mol | [1][4] |

| SMILES | CC1=CC(=C(C=C1N)Cl)Br | [1] |

| InChI | 1S/C7H7BrClN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3 | [1][2] |

| InChIKey | VMYZAFFWRFOHME-UHFFFAOYSA-N | [1][2] |

Section 2: Physicochemical Properties

The physical characteristics of the compound are crucial for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source |

| Appearance | White to Yellow to Gray to Brown Solid | [2] |

| Purity (Typical) | ≥97% | [2] |

| Storage Conditions | Room temperature, inert atmosphere, protected from light | [2] |

Section 3: Synthesis and Mechanistic Insights

Causality of Experimental Choices: The synthetic strategy hinges on controlling the regioselectivity of halogenation on the aniline ring. The highly activating amino group is first protected as an acetamide. This moderates its reactivity and provides steric hindrance, guiding subsequent electrophilic substitutions. The choice of starting material, 4-bromo-2-methylaniline, pre-installs one halogen, simplifying the final halogenation step to a targeted chlorination. The deprotection step is a standard procedure to regenerate the amine functionality.

Detailed Experimental Protocol (Proposed)

-

Protection of the Amino Group:

-

Dissolve 4-bromo-2-methylaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Add acetic anhydride (1.1 eq) dropwise while stirring.

-

Heat the mixture to 50-60°C for 1 hour or stir at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into ice-water to precipitate the N-(4-bromo-2-methylphenyl)acetamide product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Chlorination:

-

Dissolve the dried acetamide from the previous step (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

-

Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to the solution. The ortho-para directing acetamido group and the ortho-directing bromo group cooperatively activate position 5 for chlorination.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, quench with a solution of sodium thiosulfate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(4-bromo-5-chloro-2-methylphenyl)acetamide.

-

-

Deprotection (Hydrolysis):

-

Reflux the crude acetamide from step 2 in a mixture of ethanol and concentrated hydrochloric acid (e.g., 3M HCl).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture and neutralize with a base (e.g., NaOH solution) until the pH is >10.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the resulting crude 4-Bromo-5-chloro-2-methylaniline by column chromatography or recrystallization.

-

Section 4: Spectroscopic and Analytical Characterization (Predicted)

While experimental spectra are not publicly cataloged, the structure allows for the confident prediction of key spectroscopic features essential for its characterization.

-

¹H NMR: The spectrum is expected to show two singlets in the aromatic region (approx. 6.8-7.5 ppm), corresponding to the two non-equivalent aromatic protons at positions 3 and 6. A singlet for the methyl group (CH₃) protons would appear upfield (approx. 2.0-2.3 ppm), and a broad singlet for the amine (NH₂) protons would be present (approx. 3.5-4.5 ppm), the position of which is solvent-dependent.

-

¹³C NMR: The spectrum would display seven distinct carbon signals. The two carbons bearing hydrogen will appear around 115-130 ppm. The four quaternary carbons (substituted with N, CH₃, Br, and Cl) will have characteristic shifts, with the carbon attached to the amino group being the most upfield among them (approx. 140-145 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a doublet for the N-H stretch of the primary amine (approx. 3350-3450 cm⁻¹), aromatic C-H stretches (approx. 3000-3100 cm⁻¹), aliphatic C-H stretches of the methyl group (approx. 2850-2960 cm⁻¹), and C-X (C-Br, C-Cl) stretches in the fingerprint region (below 1000 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a complex molecular ion (M⁺) peak cluster around m/z 220, 222, and 224. This distinctive isotopic pattern is due to the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio), serving as a definitive confirmation of the elemental composition.

Section 5: Applications in Research and Industry

4-Bromo-5-chloro-2-methylaniline is a valuable intermediate due to its multiple reactive sites, enabling the synthesis of a wide range of target molecules.

-

Dyes and Pigments: The halogenated aniline scaffold is a common feature in various classes of dyes and pigments. This compound serves as a foundational block, where its structure contributes to color development and enhances the chemical stability and lightfastness of the final products.[5]

-

Specialty Chemicals: As a versatile building block, it is employed in multi-step organic syntheses to produce complex specialty chemicals for various industrial applications.[5]

-

Pharmaceutical and Agrochemical Research: Halogenated anilines are privileged structures in medicinal and agricultural chemistry. While direct applications of this specific compound are not widely published, its analogs are key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) and pesticides.[6][7][8] The bromine atom allows for facile introduction of molecular complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it a high-value starting material in drug discovery programs.[7]

Section 6: Safety and Handling

Adherence to safety protocols is essential when handling this chemical. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| Hazard Information | Details | Source |

| Signal Word | Warning | [2] |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |

Handling Recommendations: Use this compound in a well-ventilated area or a chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

4-Bromo-5-chloro-2-methylaniline is a strategically important chemical intermediate characterized by its unique substitution pattern. Its value in organic synthesis is derived from the predictable reactivity of its functional groups, enabling the construction of complex molecules for applications ranging from industrial dyes to potential pharmaceutical agents. A thorough understanding of its chemical properties, a robust synthetic strategy, and strict adherence to safety protocols are essential for its effective and safe utilization in research and development.

References

-

PubChem. (n.d.). 4-Bromo-5-chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-chloro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

2a biotech. (n.d.). 4-BROMO-5-CHLORO-2-METHYLANILINE. Retrieved from [Link]

-

Xiamen AmoyChem Co., Ltd. (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. Retrieved from [Link]

-

Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-4-tert-butyl-2-chloro-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-5-chloro-2-methylaniline: A Key Intermediate for Dyes, Pigments, and Specialty Chemicals. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Chloro-o-toluidine. Retrieved from [Link]

-

LookChem. (n.d.). 4-Bromo-5-chloro-2-methylaniline CAS NO.30273-47-3. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-5-chloro-4-methylaniline (C7H7BrClN). Retrieved from [Link]

- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

Sources

- 1. 4-Bromo-5-chloro-2-methylaniline | C7H7BrClN | CID 7172026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-5-chloro-2-methylaniline | 30273-47-3 [sigmaaldrich.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 30273-47-3 CAS MSDS (4-Bromo-5-chloro-2-methylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. ossila.com [ossila.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

1H NMR and 13C NMR spectrum of 5-Bromo-4-chloro-2-methylaniline

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-4-chloro-2-methylaniline

Introduction

This compound is a polysubstituted aromatic amine, a class of compounds that serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. The precise arrangement of substituents on the aniline ring dictates its chemical reactivity and biological activity. Therefore, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing detailed information about the molecular framework through the analysis of nuclear spin behavior in a magnetic field.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will move beyond simple data reporting to explore the underlying principles that govern the spectral appearance, offering predictive analysis grounded in established theory. This document is intended for researchers and drug development professionals who require a deep and practical understanding of how to acquire and interpret NMR data for complex substituted aromatic systems.

Part 1: Theoretical Analysis and Spectral Prediction

Before any sample enters the spectrometer, a robust theoretical analysis allows us to predict the expected NMR spectrum. This predictive process is not merely an academic exercise; it is a crucial step that informs the experimental setup and provides a framework for confident data interpretation.

Molecular Structure and Substituent Effects

The structure of this compound presents a fascinating interplay of electronic effects. Each substituent—amino (-NH₂), methyl (-CH₃), chloro (-Cl), and bromo (-Br)—imparts a distinct influence on the electron density of the aromatic ring, which in turn governs the chemical shifts of the associated protons and carbons.

-

Amino Group (-NH₂): A potent activating group, it donates electron density to the ring via resonance (a +R effect), particularly at the ortho and para positions. This causes significant shielding (an upfield shift in the NMR spectrum).[1][2]

-

Methyl Group (-CH₃): A weak activating group that donates electron density through hyperconjugation and a weak inductive effect (+I), leading to modest shielding.

-

Halogens (-Cl, -Br): These substituents exhibit a dual nature. They are deactivating via their inductive effect (-I), withdrawing electron density due to their high electronegativity. However, they are weakly activating through resonance (+R) by donating lone pair electrons. For halogens, the inductive effect typically dominates, resulting in a net deshielding effect.[3]

The combination of these effects on a single aromatic ring leads to a unique electronic environment for each nucleus.

¹H NMR Spectrum Prediction

The molecule has three distinct types of protons: two aromatic protons (H-3 and H-6), the amine protons (-NH₂), and the methyl protons (-CH₃).

-

Aromatic Protons (H-3, H-6):

-

H-3: This proton is positioned ortho to the strongly shielding amino and methyl groups. Its chemical shift is expected to be significantly upfield from benzene (δ 7.26 ppm).

-

H-6: This proton is ortho to the shielding amino group and the deshielding bromo group. The net effect will determine its final position, but it is expected to be downfield relative to H-3.

-

Coupling: H-3 and H-6 are situated in a para relationship to one another. The four-bond coupling (⁴J) between para protons is typically 0-1 Hz and often not resolved. Therefore, both aromatic signals are predicted to appear as singlets.[4]

-

-

Amine Protons (-NH₂):

-

The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, they typically appear as a broad singlet in the range of δ 3.5–4.5 ppm.[1] The broadening is a result of quadrupole coupling with the ¹⁴N nucleus and chemical exchange.

-

-

Methyl Protons (-CH₃):

-

These protons are attached to an sp²-hybridized carbon and will appear as a sharp singlet. The presence of the ortho amino group will cause slight shielding, placing the signal in the δ 2.1–2.3 ppm range.

-

¹³C NMR Spectrum Prediction

Due to the lack of symmetry, all seven carbon atoms in the molecule are chemically distinct and will produce seven unique signals in the proton-decoupled ¹³C NMR spectrum.

-

C1 (ipso-NH₂): The carbon directly attached to the amino group will be strongly shielded by the nitrogen atom, appearing significantly upfield.

-

C2 (ipso-CH₃): The methyl group has a deshielding alpha-effect, shifting this carbon downfield.

-

C3 (CH): This carbon is ortho to the electron-donating -NH₂ and -CH₃ groups, leading to significant shielding and an upfield chemical shift.

-

C4 (ipso-Cl): The highly electronegative chlorine atom will strongly deshield this carbon, causing its signal to appear far downfield.

-

C5 (ipso-Br): The bromine atom also deshields the attached carbon, but to a lesser extent than chlorine due to its lower electronegativity.

-

C6 (CH): This carbon is ortho to the -NH₂ group (shielding) and meta to the -CH₃ group (minor shielding), placing it upfield.

-

Methyl Carbon (-CH₃): The signal for the methyl carbon itself will appear in the typical aliphatic region, around δ 17-22 ppm.

Part 2: Experimental Protocol

Achieving high-quality, reproducible NMR data is contingent upon meticulous experimental technique. The following protocols represent a self-validating system for the analysis of this compound.

Diagram: NMR Analysis Workflow

A systematic approach ensures data integrity from sample preparation to final analysis.

Caption: Workflow from sample preparation to structural assignment.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. A homogeneous solution free of particulate matter is essential.[5]

-

Glassware: Ensure all glassware, including the vial and Pasteur pipette, is clean and completely dry to avoid contamination.[6]

-

Weighing: Accurately weigh 5–10 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Add approximately 0.6–0.7 mL of the solvent to the vial.[7][8]

-

Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for sharp, well-resolved NMR signals.[9]

-

Filtration and Transfer: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any dust or particulate matter.[8]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer and can be adjusted as needed. The goal is to achieve adequate signal-to-noise (S/N) and digital resolution.[10][11]

¹H NMR Acquisition:

-

Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

-

Number of Scans (NS): 16 scans. This is usually sufficient for a sample of this concentration and provides good S/N through signal averaging.

-

Acquisition Time (AQ): ~3.0 seconds. A longer acquisition time provides better resolution.[11]

-

Relaxation Delay (D1): 2.0 seconds. This delay allows for nearly complete relaxation of the protons between pulses, ensuring accurate signal integration.

-

Pulse Width: Use a calibrated 90° pulse.

-

¹³C NMR Acquisition:

-

Setup: Use the same locked and shimmed sample.

-

Acquisition Parameters:

-

Experiment Type: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

-

Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).

-

Number of Scans (NS): 1024 scans. More scans are required for ¹³C NMR due to the low natural abundance of the isotope and its lower gyromagnetic ratio. Increase as needed for dilute samples.

-

Acquisition Time (AQ): ~1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds.

-

Pulse Width: Use a calibrated 30° or 45° pulse to allow for a shorter relaxation delay.

-

Part 3: Data Interpretation and Presentation

The predicted chemical shifts provide a robust basis for interpreting the experimental data.

Diagram: Molecular Structure with Atom Numbering

Consistent numbering is essential for unambiguous spectral assignment.

Caption: Structure of this compound with numbering.

Predicted NMR Data Summary

The following tables summarize the predicted chemical shifts (δ) and multiplicities for this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-6 | 7.1 - 7.3 | Singlet (s) | 1H |

| H-3 | 6.6 - 6.8 | Singlet (s) | 1H |

| -NH₂ | 3.6 - 4.2 | Broad Singlet (br s) | 2H |

| -CH₃ | 2.1 - 2.3 | Singlet (s) | 3H |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C4 (C-Cl) | 140 - 145 |

| C2 (C-CH₃) | 135 - 140 |

| C1 (C-NH₂) | 133 - 138 |

| C6 (CH) | 128 - 132 |

| C3 (CH) | 120 - 125 |

| C5 (C-Br) | 115 - 120 |

| -CH₃ | 17 - 22 |

Conclusion

This technical guide provides a comprehensive framework for the analysis of this compound using ¹H and ¹³C NMR spectroscopy. By integrating theoretical predictions with robust experimental protocols, researchers can confidently elucidate and verify the structure of this and other complex substituted aromatic compounds. The causality behind spectral features is rooted in the fundamental electronic effects of the substituents, and understanding these principles transforms NMR from a black-box technique into an intuitive and powerful analytical tool. The methodologies and predictive data presented herein serve as a reliable reference for scientists in the pharmaceutical and chemical industries, ensuring the integrity and accuracy of their structural characterizations.

References

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link][10]

-

Contreras, R. H., Turi, L., & Herreros, M. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744–747. Available from: [Link][12]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][9]

-

Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link] (Note: Original link appears to be part of a larger online textbook, direct access may vary). A summary is available at various university websites.

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Nanalysis. (2021). NMR acquisition parameters and qNMR. Retrieved from [Link][13]

-

Abraham, R. J., & Mobli, M. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(4), 394–403. Available from: [Link]

-

Stothers NMR Facility. (2013). NMR Sample Preparation. Western University. Retrieved from [Link][5]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link][6]

-

University of Wisconsin-Madison. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Retrieved from [Link][14]

-

LibreTexts Chemistry. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link][11]

-

Organic Chemistry Data. (2020). NMR Spectroscopy: 5-HMR-2 Chemical Shift. Retrieved from [Link][1]

-

Schaefer, T., & schneider, W. G. (1961). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry, 39(6), 1158–1164. Available from: [Link][15]

-

Axenrod, T., Pregosin, P. S., & Wieder, M. J. (1975). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Journal of the American Chemical Society, 97(11), 3069–3074. Available from: [Link][16]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link][2]

-

University of California, Irvine. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link][4]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. amherst.edu [amherst.edu]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. depts.washington.edu [depts.washington.edu]

- 8. sites.bu.edu [sites.bu.edu]

- 9. organomation.com [organomation.com]

- 10. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 14. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mass Spectrometry of 5-Bromo-4-chloro-2-methylaniline

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Bromo-4-chloro-2-methylaniline, a halogenated aromatic amine of interest to researchers and professionals in drug development and chemical synthesis. This document will delve into the theoretical underpinnings of its mass spectrometric behavior, predict its fragmentation patterns based on established principles, and provide a detailed experimental protocol for its analysis using gas chromatography-mass spectrometry (GC-MS) with electron ionization.

Introduction: The Analytical Significance of Halogenated Anilines

This compound belongs to the class of halogenated anilines, which are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of both bromine and chlorine atoms, along with the amine and methyl functional groups on an aromatic ring, results in a unique and predictable fragmentation pattern in mass spectrometry. A thorough understanding of this pattern is crucial for the unambiguous identification and structural elucidation of this and related compounds in complex matrices. This guide will focus on the most common and robust technique for the analysis of such volatile and semi-volatile organic compounds: Electron Ionization Mass Spectrometry (EI-MS).

Core Principles of Electron Ionization for this compound

Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts a significant amount of energy to the analyte molecule, leading to extensive and informative fragmentation.[1] When a molecule of this compound enters the ion source of a mass spectrometer, it is bombarded by a beam of high-energy electrons (typically 70 eV).[2] This interaction is energetic enough to eject an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[3]

The molecular ion is often unstable and rapidly undergoes a series of fragmentation reactions to produce a variety of smaller, charged fragments. The mass-to-charge ratio (m/z) of these ions is then measured by the mass analyzer, resulting in a mass spectrum that serves as a chemical "fingerprint" of the compound. Aromatic compounds like this compound tend to produce a relatively stable molecular ion, which is often observable in the mass spectrum.

Predicted Mass Spectrum and Fragmentation Pathways

The Molecular Ion and Isotopic Signature

The molecular formula of this compound is C₇H₇BrClN. The key to interpreting its mass spectrum lies in recognizing the distinct isotopic patterns of bromine and chlorine.[4]

-

Chlorine: Has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), in an approximate 3:1 ratio.[5]

-

Bromine: Has two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), in an approximate 1:1 ratio.[5]

Therefore, the molecular ion region of the mass spectrum will exhibit a characteristic cluster of peaks due to the different combinations of these isotopes. The most abundant peaks in this cluster will be:

-

M+: Containing ³⁵Cl and ⁷⁹Br

-

M+2: Containing ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br

-

M+4: Containing ³⁷Cl and ⁸¹Br

The relative intensities of these peaks will be approximately 3:4:1, providing a clear indication of the presence of one chlorine and one bromine atom.

Primary Fragmentation Pathways

The fragmentation of the this compound molecular ion is expected to proceed through several key pathways, driven by the stability of the resulting fragment ions.

Caption: Predicted primary fragmentation pathways of this compound.

-

Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond is a highly probable event, leading to the formation of a chloromethylaniline radical cation. This will result in a prominent peak cluster around m/z 140 and 142, showing the characteristic 3:1 isotopic pattern of chlorine.

-

Loss of a Chlorine Radical (•Cl): Similarly, the loss of a chlorine radical will produce a bromomethylaniline radical cation. This will be observed as a peak cluster around m/z 184 and 186, with the characteristic 1:1 isotopic pattern of bromine.

-

Loss of a Methyl Radical (•CH₃): Benzylic cleavage, the breaking of the bond adjacent to the aromatic ring, is a common fragmentation pathway for alkyl-substituted aromatic compounds. The loss of a methyl radical from the molecular ion will result in a stable ion with a peak cluster around m/z 204, 206, and 208, retaining both halogen atoms.

-

Loss of HCN: A characteristic fragmentation of anilines and other nitrogen-containing aromatic compounds is the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 u). This can occur from the molecular ion or from the primary fragment ions.

Predicted Quantitative Data

The following table summarizes the predicted key ions and their expected relative abundances in the EI mass spectrum of this compound. The base peak is the most intense peak in the spectrum and is assigned a relative abundance of 100%.

| m/z (most abundant isotope) | Proposed Ion Fragment | Predicted Relative Abundance |

| 219 | [C₇H₇³⁵Cl⁷⁹BrN]•+ (Molecular Ion) | Moderate |

| 204 | [C₆H₄³⁵Cl⁷⁹BrN]•+ | Moderate to High |

| 184 | [C₇H₇⁷⁹BrN]•+ | High |

| 140 | [C₇H₇³⁵ClN]•+ | 100 (Base Peak) |

| 113 | [C₆H₅³⁵Cl]•+ | Moderate |

Experimental Protocol: GC-MS Analysis

The following protocol outlines a robust method for the acquisition of a high-quality EI mass spectrum of this compound.

Sample Preparation

-

Standard Solution: Prepare a 100 µg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection into the GC-MS system.

Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute

-

Ramp: 15 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-350

-

Scan Speed: 1562 u/s

Experimental Workflow

The overall workflow for the GC-MS analysis is depicted in the following diagram:

Caption: Generalized workflow for the GC-MS analysis of this compound.

Data Interpretation and Structural Confirmation